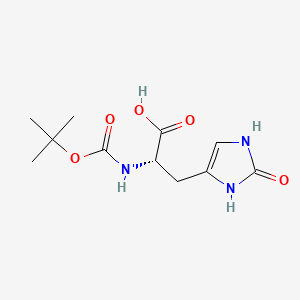
Boc-L-His(2-Oxo)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-His(2-Oxo)-OH, also known as N-tert-butoxycarbonyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protected form of histidine, where the Boc (tert-butoxycarbonyl) group protects the amino group from unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-His(2-Oxo)-OH typically involves the protection of the amino group of L-histidine with a Boc group. This can be achieved by reacting L-histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Chemical Reactions Analysis
Types of Reactions
Boc-L-His(2-Oxo)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Deprotection: L-Histidine.
Coupling: Peptides containing histidine residues.
Substitution: Substituted histidine derivatives.
Scientific Research Applications
Boc-L-His(2-Oxo)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Utilized in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and as a reagent in various chemical processes.
Mechanism of Action
The primary function of Boc-L-His(2-Oxo)-OH is to protect the amino group of histidine during peptide synthesis. The Boc group prevents unwanted reactions by blocking the amino group, allowing selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-L-His(3-BOM)-OSU: Another protected form of histidine with a different protecting group.
Boc-L-His(2-Oxo)-OMe: A methyl ester derivative of Boc-L-His(2-Oxo)-OH.
Boc-L-His(2-Oxo)-NH2: An amide derivative of this compound.
Uniqueness
This compound is unique due to its specific protecting group (Boc) and its application in peptide synthesis. The Boc group provides stability under basic conditions and can be easily removed under acidic conditions, making it a versatile and widely used protecting group in peptide chemistry.
Properties
Molecular Formula |
C11H17N3O5 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)4-6-5-12-9(17)13-6/h5,7H,4H2,1-3H3,(H,14,18)(H,15,16)(H2,12,13,17)/t7-/m0/s1 |
InChI Key |
CHGVQMPAMWUFOT-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC(=O)N1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















